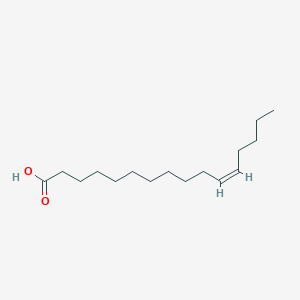

(Z)-11-Hexadecenoic acid

Beschreibung

(Z)-hexadec-11-enoic acid has been reported in Pyrococcus furiosus and Lonicera japonica with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-hexadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYDQCXGIMHLL-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880900 | |

| Record name | hexadecenoic acid, z-11- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-20-8 | |

| Record name | hexadecenoic acid, z-11- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Z)-11-Hexadecenoic Acid: A Core Technical Guide for Researchers

An in-depth examination of the fundamental properties, biological significance, and analytical methodologies for (Z)-11-Hexadecenoic Acid, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as cis-11-hexadecenoic acid, is a monounsaturated fatty acid of significant interest in various scientific fields, particularly in chemical ecology and biochemistry. Its core properties are summarized below.

Chemical and Physical Data

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (Z)-hexadec-11-enoic acid | [1][2] |

| Synonyms | cis-11-Hexadecenoic acid, Palmitvaccenic acid | [3][4] |

| CAS Number | 2416-20-8 | [3][4] |

| Molecular Formula | C₁₆H₃₀O₂ | [1][4] |

| Molecular Weight | 254.41 g/mol | [2][4] |

| Physical State | Liquid | [4] |

| Boiling Point | 368.90 °C (estimated at 760.00 mm Hg) | [3] |

| Solubility in Water | 0.1334 mg/L at 25 °C (estimated) | [3] |

| XLogP3 | 6.1 | [2][3] |

Biological Significance and Signaling Pathways

This compound plays a crucial role as a biosynthetic precursor in the production of sex pheromones in numerous moth species. It is also found in various organisms and is being investigated for other potential biological activities.

Pheromone Biosynthesis in Moths

In many moth species, this compound is a key intermediate in the biosynthetic pathway of sex pheromones. The general pathway involves the desaturation of a saturated fatty acid precursor, followed by chain shortening or modification by reductases, oxidases, and acetyltransferases to produce the final active pheromone components.

The biosynthesis of this compound typically starts from palmitic acid (a C16 saturated fatty acid), which undergoes desaturation at the 11th carbon position. This reaction is catalyzed by a specific Δ11-desaturase enzyme, introducing a cis double bond.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioassay of this compound, which are fundamental for research in this area.

Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound from biological samples, such as insect pheromone glands, typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

3.1.1. Lipid Extraction from Insect Pheromone Glands

-

Dissection: Dissect the pheromone glands from the insect under a stereomicroscope.

-

Extraction: Immediately place the dissected glands in a vial containing a suitable organic solvent, such as hexane (B92381) or a chloroform:methanol (B129727) mixture (2:1, v/v).

-

Homogenization: Homogenize the tissue in the solvent using a glass rod or a micro-homogenizer.

-

Centrifugation: Centrifuge the sample to pellet the tissue debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a clean vial.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the crude lipid extract.

3.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Reagent Preparation: Prepare a derivatization reagent, such as 14% boron trifluoride in methanol (BF₃-methanol).

-

Reaction: Add the BF₃-methanol reagent to the dried lipid extract.

-

Incubation: Seal the vial and heat at 60-100°C for a specified time (e.g., 30-60 minutes) to allow for the conversion of fatty acids to FAMEs.

-

Extraction: After cooling, add water and a nonpolar solvent like hexane to the vial. Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3.1.3. GC-MS Analysis

A typical GC-MS protocol for FAME analysis involves:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for FAME separation (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC inlet.

-

Temperature Program: Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode to generate mass spectra of the eluting compounds.

-

Identification and Quantification: Identify this compound methyl ester by its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard added before the extraction process.

Biological Activity Assays

3.2.1. Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for pheromonal activity.

-

Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes using conductive gel.

-

Airflow: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.

-

Stimulus Delivery: Inject a pulse of air containing a known concentration of the test compound (dissolved in a solvent like hexane and applied to a filter paper) into the main airflow.

-

Signal Recording: Record the change in electrical potential from the antenna using an amplifier and data acquisition software. A negative voltage deflection indicates a response.

-

Dose-Response: Test a range of concentrations to determine the dose-response relationship.

3.2.2. Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of insects to airborne chemical cues in a more naturalistic setting.

-

Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, humidity, and light conditions.

-

Pheromone Source: Place a dispenser (e.g., a rubber septum or filter paper) loaded with the test compound at the upwind end of the tunnel.

-

Insect Release: Release male moths at the downwind end of the tunnel.

-

Behavioral Observation: Record a series of behaviors, such as taking flight, upwind flight, zigzagging flight, and contact with the source.

-

Quantification: Quantify the percentage of moths exhibiting each behavior to assess the attractiveness of the test compound.

Conclusion

This compound is a fatty acid with well-established roles in insect chemical communication and potential for broader biological activities. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers and professionals engaged in the study and application of this and related compounds. A thorough understanding of its properties and the methodologies for its analysis are critical for advancing research in chemical ecology, biochemistry, and drug development.

References

An In-depth Technical Guide to (Z)-11-Hexadecenoic Acid for Researchers and Drug Development Professionals

Abstract

(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of significant interest in various scientific disciplines. It is a known intermediate in the biosynthesis of insect pheromones and has been identified in a variety of natural sources. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological roles. Detailed experimental protocols for its synthesis, extraction, purification, and analysis, as well as for the evaluation of its potential biological activities, are presented to facilitate further research and development.

Chemical Structure and Identification

This compound, also known as cis-11-hexadecenoic acid, is a carboxylic acid with a 16-carbon chain and a single cis-configured double bond between the 11th and 12th carbon atoms.

| Identifier | Value |

| IUPAC Name | (11Z)-hexadec-11-enoic acid[1] |

| Synonyms | cis-11-Hexadecenoic acid, this compound, (11Z)-11-Hexadecenoic acid, Hexadec-11(Z)-enoic acid, Δ11-Hexadecenoic acid |

| CAS Number | 2416-20-8[1][2] |

| Molecular Formula | C₁₆H₃₀O₂[1][2] |

| Molecular Weight | 254.41 g/mol [1][2] |

| SMILES String | CCCCC/C=C\CCCCCCCCCC(=O)O[1] |

| InChI Key | JGMYDQCXGIMHLL-WAYWQWQTSA-N[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It should be noted that some of these values are estimated based on computational models.

| Property | Value | Source |

| Boiling Point | 368.90 °C @ 760.00 mm Hg | (est)[1] |

| Flash Point | 265.80 °C | (est)[1] |

| logP (o/w) | 6.640 | (est)[1] |

| Water Solubility | 0.1334 mg/L @ 25 °C | (est)[1] |

| Solubility in Organic Solvents | Soluble in chloroform, ethanol (B145695), and hexane (B92381).[3] | Experimental |

The solubility of long-chain fatty acids in aqueous solutions at neutral pH is generally low.[4][5] For palmitate (a C16 saturated fatty acid), the monomeric solubility is extremely low, with a tendency for aggregation at concentrations below 1 µM.[4] Given its long hydrocarbon chain, this compound is expected to have very low solubility in water and be readily soluble in nonpolar organic solvents and oils.[6][7][8]

Spectroscopic Data

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[2]

-

Gas Chromatography: Data for gas chromatography of this compound is also available.[2]

Biological Significance and Signaling Pathways

This compound is a key intermediate in the biosynthesis of sex pheromones in certain species of moths.[1] This involves a desaturation step of a saturated fatty acid precursor.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, purification, and analysis of this compound, as well as protocols for assessing its potential biological activities.

Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[11][12][13] To synthesize this compound, a non-stabilized ylide would be required to favor the formation of the Z-isomer.[11][13]

Protocol:

-

Preparation of the Phosphonium Salt: React an appropriate alkyl halide (e.g., 1-bromoundecane) with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere to generate the phosphonium ylide.[12]

-

Wittig Reaction: Add the desired aldehyde (e.g., 5-oxopentanoic acid or a protected derivative) to the ylide solution at low temperature. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography.[14]

Extraction and Purification from Natural Sources

This compound can be extracted from natural sources, such as insect glands, using organic solvents.[15][16][17]

Protocol:

-

Extraction: Dissect the source material (e.g., insect abdominal tips) and extract with a suitable organic solvent (e.g., hexane or dichloromethane).[18] Alternatively, for volatile compounds, solid-phase microextraction (SPME) can be employed.[16]

-

Purification: The crude extract can be purified using a combination of chromatographic techniques, including:

-

Column Chromatography: To separate compounds based on their polarity.[15]

-

Thin-Layer Chromatography (TLC): For monitoring the separation and for small-scale purifications.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity product.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of fatty acids.[2][19][20][21]

Protocol:

-

Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.[2][19]

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by transesterification with methanolic HCl or BF₃-methanol.[21][22]

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.[19][20]

-

Separation: Use a suitable capillary column (e.g., DB-5MS) and a temperature program to separate the FAMEs.[20][21]

-

Detection: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.[19]

-

Identification: Identify the peaks by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries like the NIST database.[2]

-

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.[23][24][25]

Protocol (Broth Microdilution Method):

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent like ethanol or DMSO to prepare a high-concentration stock solution.[23]

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[23][25]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).[25][26]

-

Inoculation and Incubation: Add the inoculum to each well of the microtiter plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).[23][25]

-

MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.[23][24]

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.[27][28][29]

Protocol (DPPH Radical Scavenging Assay):

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Reaction: Mix various concentrations of the fatty acid solution with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[30]

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.[30]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates a higher scavenging activity.

Other common antioxidant assays include:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [27][30]

-

FRAP (Ferric Reducing Antioxidant Power) Assay [30]

Conclusion

This compound is a multifaceted molecule with established roles in chemical ecology and potential for further investigation in various fields, including drug development. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols to aid researchers in their studies. The provided methodologies for synthesis, analysis, and biological evaluation will serve as a valuable resource for advancing our understanding of this intriguing fatty acid and its potential applications.

References

- 1. This compound, 2416-20-8 [thegoodscentscompany.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. NP-MRD: Showing NP-Card for 11-Hexadecenoic acid (NP0083683) [np-mrd.org]

- 10. aocs.org [aocs.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 16. Insect pheromones - Wikipedia [en.wikipedia.org]

- 17. quora.com [quora.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]

- 21. ec.europa.eu [ec.europa.eu]

- 22. shimadzu.com [shimadzu.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Assessment of the in vitro antimicrobial activity and fatty acid composition of crocodile oil from Crocodylus siamensis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]

- 30. mdpi.com [mdpi.com]

(Z)-11-Hexadecenoic Acid: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(Z)-11-Hexadecenoic acid, a monounsaturated fatty acid, holds a significant position in the realm of chemical ecology, primarily as a key intermediate in the biosynthesis of sex pheromones in a variety of insect species. This technical guide provides a comprehensive overview of the discovery, history, and scientific importance of this molecule. It delves into the seminal studies that led to its identification, the elucidation of its biosynthetic pathway, and the development of synthetic methodologies. Furthermore, this document details the experimental protocols for its isolation, characterization, and synthesis, and presents quantitative data on its natural occurrence. The guide also explores the known signaling pathways involving this compound, particularly in the context of insect chemical communication, and touches upon its broader, albeit less understood, physiological roles.

Discovery and History

The discovery of this compound is intrinsically linked to the pioneering research on insect sex pheromones. While a precise timeline for the discovery of the acid itself is not distinctly documented, its identification emerged from the broader efforts to characterize the chemical signals used by moths for mating.

The journey began with the landmark identification of bombykol (B110295), the sex pheromone of the female silkworm moth, Bombyx mori. Subsequent research into the biosynthesis of bombykol and other lepidopteran sex pheromones revealed a common pathway involving the modification of fatty acids. It was within this context that this compound was identified as a crucial precursor molecule.

Key milestones in the history of research related to this compound include:

-

Mid-20th Century: The foundational work on insect pheromones laid the groundwork for understanding the biochemical origins of these signaling molecules.

-

1970s and 1980s: Advances in analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), enabled the identification of minute quantities of pheromone components and their precursors from insect glands. During this period, researchers elucidated the biosynthetic pathway of major pheromone components, identifying (Z)-11-hexadecenal, which is derived from this compound, as a major sex pheromone component in numerous moth species, including the cotton bollworm, Helicoverpa armigera.[1][2][3]

-

Late 20th and Early 21st Century: The focus shifted towards understanding the enzymatic machinery responsible for pheromone biosynthesis. The discovery and characterization of specific enzymes, such as the Δ11-desaturase, provided a molecular understanding of how palmitic acid is converted to this compound.[4]

While the initial discovery was tied to insect biochemistry, this compound has since been identified in other organisms, including certain plants and microorganisms, suggesting broader biological roles that are still being explored.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₂ | [5][7] |

| Molecular Weight | 254.41 g/mol | [5][7] |

| CAS Number | 2416-20-8 | [5][7] |

| Appearance | Liquid | [8] |

| IUPAC Name | (11Z)-11-Hexadecenoic acid | [5] |

| Synonyms | cis-11-Hexadecenoic acid, Palmitvaccenic acid | [7][8] |

Biological Significance and Signaling Pathways

The most well-documented biological role of this compound is as a metabolic intermediate in the biosynthesis of Type I insect sex pheromones.

Insect Pheromone Biosynthesis

In many species of Lepidoptera, this compound serves as the direct precursor to a range of pheromone components, including aldehydes, alcohols, and acetate (B1210297) esters. The biosynthetic pathway is a multi-step process that primarily occurs in the pheromone gland of the female moth.

Biosynthetic Pathway of (Z)-11-Hexadecenal from Palmitic Acid

Caption: Biosynthesis of (Z)-11-Hexadecenal, a common moth sex pheromone component.

The key enzymatic step is the introduction of a double bond at the Δ11 position of palmitic acid, catalyzed by a specific Δ11-desaturase enzyme.[4][9] This enzyme is a crucial determinant of the final pheromone structure. Following desaturation, the resulting this compound is activated to its coenzyme A ester, which is then reduced to the corresponding alcohol, (Z)-11-hexadecen-1-ol, by a fatty acyl-CoA reductase. This alcohol can then be oxidized to the aldehyde, (Z)-11-hexadecenal, or esterified to form an acetate ester, both of which are common pheromone components.[4][10]

Other Biological Roles

The presence of this compound has been reported in organisms other than insects, including the red alga Solieria pacifica and in ewe's milk fat, suggesting that its biological functions may extend beyond insect chemical communication.[11][12] However, its specific signaling pathways and physiological effects in these organisms, particularly in mammals, are not yet well understood and represent an active area of research. Some studies suggest potential roles for monounsaturated fatty acids like this compound in contributing to cardiovascular health by improving lipid profiles and reducing inflammation, though further research is needed to substantiate these claims.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to this compound.

Isolation and Characterization from Biological Samples

The isolation and characterization of this compound from biological sources, such as insect pheromone glands, typically involves lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and characterization of fatty acids.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Lipid Extraction:

-

Excise the biological tissue (e.g., insect pheromone glands) and place it in a vial containing a suitable organic solvent, such as hexane or a chloroform:methanol (B129727) mixture (2:1, v/v).[13]

-

Homogenize the tissue and centrifuge to pellet the solid debris.

-

Collect the supernatant containing the lipid extract.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a methylating agent, such as 14% boron trifluoride in methanol (BF₃-methanol).

-

Heat the mixture at 60-100°C for a specified time (e.g., 30-60 minutes) to convert the fatty acids to their more volatile methyl esters.[14]

-

After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

-

Collect the organic layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a polar column like DB-23 for good separation of fatty acid isomers).[14]

-

Program the oven temperature to achieve optimal separation of the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The mass spectrometer is used to identify the individual components based on their mass spectra, which can be compared to a library of known compounds. The retention time of the peak corresponding to this compound methyl ester can be compared to that of an authentic standard for confirmation.[14]

-

Chemical Synthesis: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes, including this compound. This reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. For the synthesis of this compound, a common strategy involves the reaction of a C11 phosphonium ylide with a C5 aldehyde containing a protected carboxylic acid functionality, or vice versa. The use of non-stabilized ylides generally favors the formation of the (Z)-isomer.[10][15]

Generalized Wittig Reaction Scheme for (Z)-Alkene Synthesis

Caption: A simplified representation of the Wittig reaction for (Z)-alkene synthesis.

Protocol: Generalized Wittig Synthesis of this compound

This protocol provides a general outline. Specific reagents, solvents, and reaction conditions may need to be optimized.

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate alkyltriphenylphosphonium bromide (e.g., undecyltriphenylphosphonium bromide) in a dry, aprotic solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.[15]

-

-

Reaction with the Aldehyde:

-

To the ylide solution at low temperature, slowly add a solution of the appropriate aldehyde (e.g., 5-oxopentanoic acid, with the carboxylic acid group protected if necessary) in the same dry solvent.

-

Allow the reaction to stir at low temperature for a period of time, then let it warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. Purify the this compound (or its protected form) using column chromatography on silica (B1680970) gel.[16]

-

-

Deprotection (if necessary):

-

If the carboxylic acid group was protected, carry out the appropriate deprotection step to yield the final product.

-

Quantitative Data

The concentration of this compound and its derivatives varies significantly depending on the species and the specific biological context. The following table summarizes some reported quantitative data for (Z)-11-hexadecenal, a direct downstream product of the acid, in the pheromone glands of several moth species.

| Insect Species | Pheromone Component | Amount per Female Gland (ng) | Reference |

| Helicoverpa armigera | (Z)-11-Hexadecenal | ~3.2 | |

| Heliothis maritima adaucta | (Z)-11-Hexadecenal | ~18.1 | [2] |

| Chloridea virescens | (Z)-11-Hexadecenal | Major component (ca. 90% of total pheromone) |

Conclusion

This compound stands as a molecule of considerable importance, particularly in the field of insect chemical ecology. Its discovery and the subsequent elucidation of its role in pheromone biosynthesis have provided profound insights into the intricate chemical communication systems of insects. The development of synthetic routes, such as the Wittig reaction, has not only facilitated further research but has also opened avenues for the development of environmentally friendly pest management strategies. While its function as a pheromone precursor is well-established, the presence of this compound in other biological systems hints at a broader physiological significance that warrants further investigation. This technical guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the current knowledge and methodologies associated with this fascinating fatty acid. Future research will undoubtedly uncover new roles and applications for this compound, further solidifying its importance in the broader landscape of biochemistry and drug development.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. PlantFAdb: 16:1-delta-11c; 11-Hexadecenoic acid, (11Z)-; 11-Hexadecenoic acid, (Z)-; (11Z)-11-Hexadecenoic acid; this compound; Hexadec-11(Z)-enoic acid; cis-11-Hexadecenoic acid; -delta-11-Hexadecenoic acid [fatplants.net]

- 8. larodan.com [larodan.com]

- 9. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]

- 10. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. NP-MRD: Showing NP-Card for 11-Hexadecenoic acid (NP0083683) [np-mrd.org]

- 13. jfda-online.com [jfda-online.com]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide on the Endogenous Functions of (Z)-11-Hexadecenoic Acid and Its Isomers

Executive Summary: (Z)-11-Hexadecenoic acid is a monounsaturated fatty acid with distinct roles depending on the biological context. In mammals, this specific isomer is known as palmitvaccenic acid (16:1n-5); it is present as an endogenous metabolite, though its specific functions are not yet well-defined.[1] However, in the realm of entomology, this compound is a well-characterized precursor to the sex pheromones of numerous moth species.[2][3]

For researchers in metabolic disease and drug development, the most pertinent and extensively studied isomer is palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7) . Palmitoleic acid functions as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and exerts significant metabolic effects on distant organs like the liver and skeletal muscle.[4][5] It plays crucial roles in enhancing insulin (B600854) sensitivity, suppressing inflammation, and regulating lipid metabolism, primarily through the activation of PPARα and AMPK signaling pathways.[6][7] This guide provides a comprehensive overview of the biosynthesis, signaling pathways, and experimental methodologies related to these key hexadecenoic acid isomers.

Biosynthesis of Hexadecenoic Acid Isomers

Hexadecenoic acid isomers are primarily synthesized from the saturated fatty acid, palmitic acid (16:0), through the action of different desaturase enzymes, which introduce a double bond at a specific position. The biosynthetic pathway varies significantly between mammals and insects.

-

In Mammals: The primary isomer, palmitoleic acid (9-cis-16:1), is synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[8] Another isomer, sapienic acid (6-cis-16:1), is formed through the action of Fatty Acid Desaturase 2 (FADS2).[4]

-

In Insects: this compound is produced from palmitic acid by a specific Δ11-desaturase enzyme.[3][9] This precursor is then further modified through reduction and acetylation to create active pheromone components.[9]

Core Function in Mammals: Palmitoleic Acid as a Lipokine

Palmitoleic acid (cis-9-16:1) is recognized as a lipokine—a lipid hormone released from adipose tissue that regulates systemic metabolic homeostasis. Its primary functions include improving insulin sensitivity and suppressing inflammation. These effects are largely mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the subsequent phosphorylation of 5' AMP-activated protein kinase (AMPK).[6][10]

Key Functions:

-

In Liver: Palmitoleic acid stimulates glucose uptake and suppresses the expression of lipogenic genes (e.g., SREBP-1), thereby reducing hepatic steatosis (fatty liver). This action is dependent on PPARα and leads to the activation of AMPK and increased production of FGF-21.[6]

-

In Skeletal Muscle: It enhances insulin sensitivity and promotes glucose transport.

-

In Adipose Tissue: Palmitoleic acid increases glucose uptake by increasing the content of the glucose transporter GLUT4, an effect associated with AMPK activation.[10] It also increases lipolysis via PPARα activation.[6]

-

Anti-Inflammatory Role: It can reverse high-fat-induced pro-inflammatory macrophage polarization and inhibit proinflammatory signaling in activated macrophages.[4]

The Role of this compound

In Mammals (as Palmitvaccenic Acid)

The (Z)-11 isomer of hexadecenoic acid, also named palmitvaccenic acid (16:1n-5), has been identified in mammalian cells.[1] However, unlike its well-studied isomer palmitoleic acid, a specific physiological role or distinct signaling pathway for palmitvaccenic acid has not yet been described in the scientific literature. Its presence suggests it is an active endogenous metabolite, but its function remains an area for future investigation.[1]

In Insects

In numerous moth species, this compound is a critical intermediate in the biosynthesis of sex pheromones.[11] These chemical signals are essential for attracting mates. The acid is typically converted into a fatty alcohol, (Z)-11-hexadecenol (Z11-16:OH), or a fatty aldehyde, (Z)-11-hexadecenal (Z11-16:Ald), which are often the primary active components of the pheromone blend.[3][12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on hexadecenoic acid isomers.

Table 1: Palmitoleic Acid and Desaturase Activity in Human Subjects

| Parameter | Morbidly Obese (n=50) | Lean Controls (n=50) | Lipid Class | p-value | Reference |

|---|---|---|---|---|---|

| Palmitoleic Acid (%mol) | 1.9 ± 0.1 | 0.9 ± 0.1 | RBC Membrane PL | ≤0.0001 | [13] |

| Palmitoleic Acid (%mol) | 6.8 ± 0.4 | 5.3 ± 0.3 | Plasma CE | ≤0.05 | [13] |

| SCD-16 Index¹ | 0.08 ± 0.004 | 0.04 ± 0.003 | RBC Membrane PL | 0.01 | [4] |

| SCD-16 Index¹ | 0.11 ± 0.006 | 0.09 ± 0.005 | Plasma CE | ≤0.05 | [4] |

¹SCD-16 Index = Ratio of 9cis-16:1 to 16:0. PL = Phospholipids; CE = Cholesteryl Esters; RBC = Red Blood Cell.

Table 2: Effects of Palmitoleic Acid in Animal Models of Metabolic Disease

| Animal Model | Treatment / Dosage | Duration | Key Outcomes | Reference |

|---|---|---|---|---|

| C57BL/6 Mice (High-Fat Diet) | Palmitoleic Acid (gavage) | 2 weeks | Increased liver AMPK phosphorylation; Upregulated glucokinase; Downregulated SREBP-1; Improved glucose uptake. | [6] |

| KK-Ay Mice (Genetic T2D) | Palmitoleic Acid (300 mg/kg) | 4 weeks | Protected against hyperglycemia and hypertriglyceridemia; Reduced hepatic lipid accumulation. | |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of fatty acid function. Below are protocols for key experiments.

Protocol 1: Quantification of Hexadecenoic Acid Isomers by GC-MS

This method allows for the separation and quantification of different fatty acid isomers in biological samples.

-

Objective: To measure the concentration of this compound, palmitoleic acid, and other isomers in plasma, cells, or tissue.

-

Methodology:

-

Lipid Extraction: Extract total lipids from the sample using a chloroform/methanol mixture (e.g., Folch or Bligh & Dyer methods).[14]

-

Derivatization: Convert fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs) via acid- or base-catalyzed transesterification.[14][15] For higher sensitivity with mass spectrometry, derivatize to pentafluorobenzyl (PFB) esters.[16]

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a polar capillary column (e.g., TR-FAME, Supelcowax 10) suitable for separating FAME isomers.[15][17] The column is connected to a mass spectrometer for identification and quantification.

-

Quantification: Use a standard curve of known fatty acid concentrations and deuterated internal standards to calculate the absolute concentration of each isomer in the sample.[16]

-

Protocol 2: Cell-Based PPAR Activation Assay

This assay determines if a fatty acid can act as a ligand to activate PPAR nuclear receptors.

-

Objective: To measure the activation of PPARα, PPARδ, or PPARγ by a hexadecenoic acid isomer.

-

Methodology:

-

Assay Principle: A luciferase reporter gene assay is commonly used. It involves co-transfecting mammalian cells with two plasmids.[18][19]

-

Plasmid 1: Expresses a fusion protein of the Gal4 DNA-binding domain (DBD) and the PPAR ligand-binding domain (LBD).

-

Plasmid 2: Contains a luciferase reporter gene downstream of a Gal4 upstream activation sequence (UAS).

-

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., Cos1, HEK293) and transfect with both plasmids.

-

Treatment: Treat the transfected cells with various concentrations of the fatty acid (e.g., palmitoleic acid) for 18-24 hours.

-

Measurement: Lyse the cells and measure the activity of the luciferase enzyme using a luminometer. An increase in luminescence indicates that the fatty acid bound to the PPAR-LBD, activating transcription of the reporter gene.[19]

-

Protocol 3: In Vivo Assessment using Animal Models

Animal models are essential for understanding the systemic effects of lipokines.

-

Objective: To evaluate the effect of palmitoleic acid on insulin resistance, hepatic steatosis, and other metabolic parameters in a whole-organism context.

-

Animal Models:

-

Methodology (Example: HFD Mouse Model):

-

Induction: Place mice on an HFD (e.g., 60% kcal from fat) for a specified period.

-

Treatment: Administer palmitoleic acid daily via oral gavage or dietary supplementation for 2-4 weeks.

-

Assessment:

-

Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Insulin Sensitivity: Conduct a hyperinsulinemic-euglycemic clamp, the gold standard for measuring insulin sensitivity in vivo.[23]

-

Tissue Analysis: At the end of the study, harvest tissues (liver, adipose, muscle). Analyze liver for lipid content (Oil Red O staining) and perform Western blots for key signaling proteins (e.g., phospho-AMPK, Akt).

-

-

References

- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 9. ent.iastate.edu [ent.iastate.edu]

- 10. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]

- 16. lipidmaps.org [lipidmaps.org]

- 17. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 18. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Animal models of insulin resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (Z)-11-Hexadecenoic Acid in Insect Chemical Communication: A Technical Guide

(Z)-11-Hexadecenoic acid , a monounsaturated fatty acid, serves as a crucial molecule in the intricate world of insect chemical communication. Primarily recognized as a precursor to potent sex pheromones, this compound and its derivatives are pivotal in the reproductive strategies of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). This technical guide provides an in-depth exploration of the biosynthesis, perception, and behavioral significance of this compound and its key derivatives, (Z)-11-hexadecenal and (Z)-11-hexadecenol. The information is tailored for researchers, scientists, and drug development professionals engaged in chemical ecology and pest management.

Biosynthesis of this compound and its Derivatives

The production of this compound and its conversion into active pheromone components is a well-defined biochemical process occurring in the pheromone glands of female moths. The primary pathway involves the modification of a common fatty acid, palmitic acid (hexadecanoic acid).

The key enzymatic step is the introduction of a double bond at the 11th carbon position of the palmitoyl-CoA molecule. This reaction is catalyzed by a specific class of enzymes known as Δ11-desaturases . This desaturation event results in the formation of (Z)-11-hexadecenoyl-CoA.

Following desaturation, the fatty acyl-CoA can be further modified by a series of enzymes to produce the final volatile pheromone components. A fatty acyl reductase (FAR) can reduce the acyl-CoA to the corresponding alcohol, (Z)-11-hexadecenol . Subsequently, an alcohol oxidase can oxidize this alcohol to the aldehyde, (Z)-11-hexadecenal . The specific components and their ratios in the final pheromone blend are species-specific and are critical for attracting conspecific males.

Biosynthesis of (Z)-11-Hexadecenal from Palmitoyl-CoA.

Quantitative Data on Pheromone Composition and Biological Activity

The precise quantity and ratio of this compound derivatives are critical for effective chemical communication. The following tables summarize quantitative data from various studies.

Table 1: Pheromone Gland Content of (Z)-11-Hexadecenal and Related Compounds in Select Moth Species

| Species | Compound | Quantity (ng/female) | Reference |

| Helicoverpa armigera | (Z)-11-Hexadecenal | 3.02 - 3.2 | [1] |

| Heliothis maritima adaucta | (Z)-11-Hexadecenal | ~18.1 | [1] |

| Heliothis virescens | (Z)-11-Hexadecenal | Varies with photoperiod, max during scotophase | [2] |

Table 2: Behavioral Responses of Male Moths to (Z)-11-Hexadecenal and Blends in Wind Tunnel Assays

| Species | Stimulus | % Upwind Flight | % Source Contact | Reference |

| Heliothis zea | (Z)-11-Hexadecenal | Present | - | [3][4] |

| Heliothis zea | (Z)-11-Hexadecenal + (Z)-9-Hexadecenal | Increased | - | [3][4] |

| Heliothis virescens | (Z)-11-Hexadecenal + (Z)-9-Tetradecenal | 100% | 62% | [5] |

Note: "-" indicates data not specified in the cited source.

Table 3: Electroantennogram (EAG) Responses of Male Moths to Pheromone Components

| Species | Compound | Dose | Mean EAG Response (mV) | Reference |

| Helicoverpa armigera | (Z)-11-Hexadecenal + (Z)-9-Hexadecenal (97:3) | Not Specified | 2.03 | [6] |

| Chilo partellus | (Z)-11-Hexadecenal | Not Specified | Significantly higher than E-isomer | |

| Chilo partellus | (Z)-11-Hexadecenol | Not Specified | Significantly higher than E-isomer |

Olfactory Perception in Male Insects

The detection of this compound derivatives by male moths is a complex process that occurs in specialized olfactory sensilla on their antennae. The signal transduction cascade translates the chemical signal into an electrical signal that is processed by the brain, ultimately leading to a behavioral response.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle. Here, it is bound by Pheromone Binding Proteins (PBPs) , which solubilize the hydrophobic pheromone and transport it to the dendritic membrane of an Olfactory Receptor Neuron (ORN) . The PBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) . This interaction is thought to open an ion channel, leading to the depolarization of the ORN membrane and the generation of an action potential. The signal is then transmitted to the antennal lobe of the brain for processing.

Generalized pathway of pheromone perception in a male moth's antenna.

Experimental Protocols

Pheromone Extraction and GC-MS Analysis

This protocol outlines the general steps for extracting and analyzing pheromones from female moth glands.

Objective: To identify and quantify the components of the female sex pheromone blend.

Materials:

-

Virgin female moths (at peak calling time)

-

Dissecting tools (fine forceps, micro-scissors)

-

Solvent (e.g., hexane, dichloromethane)

-

Glass vials with inserts

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Microsyringe

Procedure:

-

Gland Excision: Anesthetize a virgin female moth by chilling. Under a stereomicroscope, carefully excise the pheromone gland, typically located at the abdominal tip.

-

Extraction: Immediately place the excised gland into a glass vial containing a small, precise volume of solvent (e.g., 50 µL of hexane). Allow extraction to proceed for at least 30 minutes at room temperature.

-

Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the concentration of the pheromones.

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column to separate the different components of the extract based on their volatility and polarity. A typical temperature program might start at a low temperature, ramp up to a high temperature, and then hold.

-

Mass Spectrometry: As components elute from the GC column, they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments, producing a mass spectrum for each component.

-

-

Identification and Quantification:

-

Identification: Compare the retention times and mass spectra of the unknown components with those of authentic synthetic standards.

-

Quantification: Create a calibration curve using known concentrations of synthetic standards. The peak area of each component in the sample can then be used to determine its concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral responses of maleHeliothis zea moths in sustained-flight tunnel to combinations of 4 compounds identified from female sex pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ento.psu.edu [ento.psu.edu]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Electrophysiological and Behavioral Responses of Spotted Stem Borer, Chilo partellus, to Sex Pheromone Components and Their Blends - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-11-Hexadecenoic Acid (C16H30O2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of growing interest in biomedical research. While it shares the molecular formula C16H30O2 with other hexadecenoic acid isomers, its unique structural configuration imparts distinct biological activities. This guide provides a comprehensive overview of this compound, with a particular focus on its more prevalent and studied isomer, palmitoleic acid ((Z)-9-Hexadecenoic acid), which is often discussed in the broader context of C16:1 fatty acids. This document details its physicochemical properties, biological roles as a lipokine, involvement in key signaling pathways such as mTOR and TLR4, and established experimental protocols for its analysis. The information is intended to serve as a foundational resource for professionals engaged in metabolic research, immunology, and drug development.

Introduction

This compound is a monounsaturated fatty acid belonging to the larger class of lipids.[1][2][3] It is structurally defined by a 16-carbon chain with a single cis-double bond located at the 11th carbon from the carboxyl end.[1][2][4] In biological systems, this fatty acid and its isomers are key components of cell membranes and serve as energy sources. A closely related and more extensively studied isomer is Palmitoleic acid ((Z)-9-Hexadecenoic acid), which is recognized as a "lipokine"—a lipid hormone secreted by adipose tissue that communicates with and regulates metabolic processes in distant organs like the liver and skeletal muscle.[2][3][5] This guide will cover the specific data for this compound where available and draw upon the wealth of research on palmitoleic acid to illustrate the biological significance of the C16:1 fatty acid class.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are critical for its identification, purification, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H30O2 | [1][2][3] |

| Molecular Weight | 254.41 g/mol | [1][3] |

| CAS Number | 2416-20-8 | [1][2] |

| Physical State | Liquid | [1] |

| Boiling Point (est.) | 368.9 °C at 760 mmHg | [6] |

| Water Solubility (est.) | 0.1334 mg/L at 25 °C | [6] |

| logP (o/w) (est.) | 6.1 - 6.64 | [3][6] |

| IUPAC Name | (11Z)-hexadec-11-enoic acid | [2] |

| Synonyms | cis-11-Hexadecenoic acid, Palmitvaccenic acid | [1][4] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Method | Key Features |

| Mass Spectrometry (EI) | Molecular Ion (M+): m/z 254. Fragmentation pattern shows characteristic losses of (CH2)nCH3 clusters (peaks separated by 14 mass units).[7][8] |

| ¹H-NMR Spectroscopy | Expected signals include: terminal methyl group (~0.9 ppm), multiple methylene (B1212753) groups (~1.3 ppm), protons adjacent to the double bond (~2.0 ppm), olefinic protons (~5.3 ppm), and a carboxylic acid proton (>10 ppm). |

| ¹³C-NMR Spectroscopy | Expected signals include: carboxylic carbon (~179 ppm), olefinic carbons (~130 ppm), and multiple aliphatic carbons (14-34 ppm). |

Biological Significance and Signaling Pathways

This compound and its isomers, particularly palmitoleic acid, are not merely structural lipids but active signaling molecules with profound effects on metabolic and inflammatory pathways.

Role as a Lipokine in Metabolic Regulation

Palmitoleic acid is a well-established lipokine, released by adipose tissue to regulate systemic metabolism.[2][3][9] It enhances insulin (B600854) sensitivity in skeletal muscle and suppresses fat accumulation in the liver (hepatic steatosis).[3][5] This action positions it as a beneficial regulator in the context of metabolic syndrome, obesity, and type 2 diabetes.[2][9] The biosynthesis from palmitic acid is primarily catalyzed by stearoyl-CoA desaturase-1 (SCD1).[2]

Involvement in mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. mTOR, particularly the mTORC1 complex, promotes the synthesis of lipids, including fatty acids, through the activation of the transcription factor SREBP1 (Sterol Regulatory Element-Binding Protein 1).[10][11] Fatty acids, in turn, can activate mTOR signaling, creating a feedback loop. The de novo synthesis of phosphatidic acid from fatty acids is a key step in this activation process.[12] This relationship highlights the integral role of fatty acids in cellular anabolic processes.

Modulation of Inflammatory Signaling via TLR4

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, famously recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.[13] Emerging evidence indicates that TLR4 can also be modulated by nutritional fatty acids. While saturated fatty acids (like palmitic acid) can act as agonists, promoting a pro-inflammatory response, monounsaturated fatty acids like palmitoleic acid exhibit anti-inflammatory effects.[14][15][16] They can inhibit LPS-induced inflammation by downregulating the expression of NF-κB and subsequent pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][15][16] This is achieved, in part, by preventing the dimerization and recruitment of TLR4 into lipid rafts, a critical step for signal initiation.[17]

Experimental Protocols

Accurate analysis of this compound in biological matrices is essential for research. The following section outlines a standard protocol for the extraction, derivatization, and quantification of total fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Total Fatty Acids by GC-MS

This protocol is adapted from established methods for analyzing fatty acid profiles in biological samples such as plasma, cells, or tissues.[1][18][19]

Objective: To extract all lipids from a biological sample, hydrolyze ester bonds to release constituent fatty acids, derivatize them to fatty acid methyl esters (FAMEs), and quantify them using GC-MS.

Materials:

-

Biological sample (e.g., 100 µL plasma, 10⁶ cells)

-

Internal Standard (IS) solution (e.g., Heptadecanoic acid (C17:0) or deuterated standards in methanol)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

BF₃-Methanol (14%) or Methanolic HCl

-

Hexane (B92381) (GC grade)

-

Anhydrous Sodium Sulfate (B86663)

-

GC vials with inserts

Procedure:

-

Homogenization & Lipid Extraction (Folch Method): a. To the sample in a glass tube, add a known amount of internal standard. b. Add 20 volumes of Chloroform:Methanol (2:1) to the sample volume (e.g., 2 mL for 100 µL of plasma). c. Vortex vigorously for 2 minutes to create a single-phase mixture. d. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL). e. Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic layer (containing lipids) using a Pasteur pipette and transfer to a new glass tube.

-

Solvent Evaporation: a. Dry the lipid extract completely under a gentle stream of nitrogen gas in a heating block set to 40-50 °C.

-

Saponification and Methylation (Derivatization): a. To the dried lipid film, add 1-2 mL of 14% BF₃-Methanol. b. Seal the tube tightly with a Teflon-lined cap. c. Heat at 100 °C for 30 minutes in a heating block or oven. This step simultaneously hydrolyzes ester bonds and methylates the free carboxyl groups. d. Allow the tube to cool to room temperature.

-

FAME Extraction: a. Add 1 mL of hexane and 1 mL of distilled water to the tube. b. Vortex vigorously for 1 minute and centrifuge briefly to separate phases. c. Transfer the upper hexane layer, containing the FAMEs, to a new tube. d. Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

Sample Concentration and GC-MS Analysis: a. Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50-100 µL. b. Transfer the concentrated FAMEs to a GC vial with an insert. c. Inject 1 µL into the GC-MS system.

GC-MS Parameters (Example):

-

Column: HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: 250 °C, Splitless mode.

-

Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 10 min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra to those of a commercial FAME standard mixture (e.g., Supelco 37 Component FAME Mix).

-

Quantification: The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the internal standard and referencing a calibration curve.

Conclusion and Future Directions

This compound and its isomers represent a class of bioactive lipids with significant potential in health and disease. Their role as lipokines in regulating systemic metabolism and their ability to modulate inflammatory pathways underscore their importance beyond simple structural components. The data and protocols presented in this guide offer a technical foundation for researchers exploring the therapeutic potential of these fatty acids. Future research should focus on elucidating the specific signaling roles of less common isomers like this compound, developing targeted therapeutic strategies that leverage their anti-inflammatory and insulin-sensitizing properties, and refining analytical methods for their precise quantification in complex biological systems.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipokine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. metabolon.com [metabolon.com]

- 6. This compound, 2416-20-8 [thegoodscentscompany.com]

- 7. Hexadecenoic acid, Z-11- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TLR4 links innate immunity and fatty acid–induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

- 19. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-11-Hexadecenoic acid natural sources and occurrence

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of (Z)-11-Hexadecenoic Acid

Introduction

This compound, a monounsaturated omega-5 fatty acid, is a structural isomer of the more commonly known palmitoleic acid ((9Z)-hexadec-9-enoic acid). While palmitoleic acid is a well-documented lipokine with roles in metabolic regulation, this compound, also referred to as palmitvaccenic acid, has distinct and significant occurrences in nature, notably as a key intermediate in insect pheromone biosynthesis and within specific microorganisms.[1][2][3] This guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound and its more common isomer, palmitoleic acid, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Occurrence

This compound and its isomers are found across the plant, animal, and microbial kingdoms. The concentration of these fatty acids can vary significantly depending on the species and the specific tissue or oil.

Plant Kingdom

Certain plant-derived oils are exceptionally rich sources of palmitoleic acid ((9Z)-isomer). Macadamia nut oil and sea buckthorn berry pulp oil are the most notable.[4]

-

Macadamia Oil (Macadamia integrifolia): This oil is a prominent source, containing high levels of monounsaturated fats.[5] The palmitoleic acid content can range from 17% to as high as 36% in some varieties.[6][7][8][9]

-

Sea Buckthorn Oil (Hippophae rhamnoides): The pulp of sea buckthorn berries yields an oil with a remarkable concentration of palmitoleic acid, reported to be between 19-29% and even as high as 32-42%.[4][7][10] The oil from the seeds, however, has a different fatty acid profile and contains significantly less palmitoleic acid.[11]

-

Other Plant Sources: Other plant oils such as avocado oil and milkweed oil also contain relatively high percentages of palmitoleic acid.[4] The (Z)-11 isomer has been specifically identified in the seed oil of Gevuina avellana and Gleditsia triacanthos.[12]

Animal Kingdom

In animals, palmitoleic acid is a common constituent of adipose tissue and is present in various fats and marine oils.[7]

-

Human Tissues: It is a component of the glycerides in human adipose tissue and is found in all tissues, with higher concentrations generally observed in the liver.[7][13] An isomer, sapienic acid (16:1Δ6Z), is the most abundant fatty acid in human skin sebum and exhibits antimicrobial properties.[14]

-

Marine Oils: Sardine oil is a particularly rich marine source, containing approximately 15% palmitoleic acid.[7]

-

Animal Fats: The (Z)-11 isomer (palmitvaccenic acid) is found in the milk fat of ewes, with concentrations increasing when their diet is supplemented with certain oils.[15]

Microorganisms

A diverse range of microorganisms synthesize hexadecenoic acids.

-

Fungi and Yeasts: The arbuscular mycorrhiza fungus Rhizophagus irregularis notably accumulates the (Z)-11 isomer, palmitvaccenic acid.[3] Some yeasts, like Saccharomyces cerevisiae and Kluyveromyces polysporine, can accumulate high relative amounts of palmitoleic acid.[4][16] The fungus Trichoderma sp. AM076 can convert palmitoleic acid into 9,12-cis-hexadecadienoic acid.[17]

-

Bacteria: The (Z)-11 isomer has been identified in the lipids of Cytophaga hutchinsonii.[18] Palmitoleic acid has been shown to have antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[14][19]

-

Microalgae: The diatom Phaeodactylum tricornutum is an excellent source of palmitoleic acid.[4]

Insects

This compound is a crucial precursor in the biosynthesis of sex pheromones in many moth species, such as the turnip moth, Agrotis segetum.[20][21] It serves as a key intermediate that is subsequently modified to produce the final pheromone components.[2]

Data Presentation: Quantitative Occurrence

The following tables summarize the concentration of hexadecenoic acid isomers in various natural sources.

Table 1: Palmitoleic Acid ((9Z)-Hexadecenoic Acid) Content in Plant Oils

| Natural Source | Plant Part | Palmitoleic Acid Content (%) | References |

| Sea Buckthorn (Hippophae rhamnoides) | Pulp/Berry | 19 - 42 | [4][7][10][11][22] |

| Macadamia Nut (Macadamia integrifolia) | Nut | 17 - 36 | [5][6][7][8][9] |

| Avocado Oil | Fruit | Relatively High | [4] |

| Milkweed Oil | Seed | Relatively High | [4] |

Table 2: Hexadecenoic Acid Content in Animal and Marine Sources

| Natural Source | Tissue/Product | Fatty Acid Isomer | Content (%) | References |

| Sardine Oil | Whole Body | Palmitoleic Acid (9Z) | ~15 | [7] |

| Human Sebum | Skin Secretion | Sapienic Acid (6Z) | Most Predominant Monoene | [14] |

| Ewe Milk Fat | Milk | Palmitvaccenic Acid (11Z) | Present | [15] |

Biosynthesis

The synthesis of hexadecenoic acid isomers involves the desaturation of palmitic acid (16:0). The position of the double bond is determined by the specific desaturase enzyme involved.

-

Palmitoleic Acid ((9Z)-isomer): This common isomer is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position.[7] This is the primary pathway in vertebrates and many other organisms.

-

This compound: This isomer is synthesized via a Δ11-desaturase. In moths, a specific Δ11 fatty-acyl desaturase acts on palmitic acid to produce (Z)-11-hexadecenoic acyl precursor for pheromone synthesis.[20][21] Similarly, in the fungus Rhizophagus irregularis, an OLE1-like desaturase is responsible for synthesizing the Δ11cis isomer.[3]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry are the primary techniques.[23]

Protocol 1: Lipid Extraction and GC-MS Analysis

This protocol is suitable for analyzing fatty acids in biological matrices like oils, tissues, or microbial biomass. It involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and GC-MS analysis.[23]

1. Lipid Extraction (Folch Method):

-

Homogenize the sample (e.g., 100 mg tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.

-

Vortex thoroughly and allow phases to separate.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with a 0.9% NaCl solution.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Transesterification to FAMEs (Acid-catalyzed):

-

Add 2 mL of 1.25 M methanolic HCl or BF₃/methanol to the dried lipid extract.

-

Heat the mixture in a sealed vial at 85-100°C for 1-2 hours.

-

After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

-

Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrument: Agilent 6890N GC with 5973 Mass Selective Detector or equivalent.[23]

-

Column: Fused silica (B1680970) capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[23]

-

Injector: Splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[23]

-

Oven Program: Initial temperature of 80°C (hold 2 min), ramp to 280°C at 20°C/min, and hold for 10 min.[23]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[23]

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards. The double bond position in monounsaturated FAMEs can be confirmed by preparing dimethyl disulfide (DMDS) adducts.[20]

Protocol 2: UPLC-MS/MS Analysis from Plasma

This protocol is optimized for the sensitive quantification of fatty acids in plasma and is particularly useful in clinical and metabolic research.[24]

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard (e.g., 10 µL of Palmitoleic Acid-d14 solution, 1 µg/mL).[24]

-

Add 400 µL of a cold (-20°C) mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).[24]

-

Vortex for 1 minute, then add 100 µL of water and vortex again for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[24]

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[24]

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile (B52724):Water, 90:10, v/v with 0.1% formic acid).[24]

2. UPLC-MS/MS Analysis:

-

Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.[24]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[24]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[24]

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Example MRM Transition for Palmitoleic Acid: Precursor ion (m/z) 253.2 -> Product ion (m/z) 253.2.[24]

-

Signaling Pathways and Biological Relevance

Palmitoleic acid is recognized as a lipokine—a lipid hormone—that influences systemic metabolic processes.[4][25]

-

Metabolic Regulation: It has been shown to improve insulin (B600854) sensitivity in liver and skeletal muscle and may protect against insulin resistance.[7][13]

-

Anti-inflammatory Effects: Animal and cell culture studies indicate that palmitoleic acid possesses anti-inflammatory properties.[7][25]

-

PPAR-alpha Activation: Many of the metabolic effects of palmitoleic acid are attributed to its activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a key regulator of lipid metabolism.[7]

-

Antimicrobial Activity: Palmitoleic acid and its isomers can inhibit the growth of various pathogens, particularly Gram-positive bacteria, and can reduce the virulence of bacteria like Pseudomonas aeruginosa by targeting quorum sensing systems.[14][26]

References

- 1. (Z)-hexadec-11-enoic acid | C16H30O2 | CID 5312414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-hexadec-11-enoic acid (CHEBI:35464) [ebi.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. Analysis of Palmitoleic Acid, Palmitoleic Acid Content of Biomass, Palmitoleic Acid Content of Seaweed, Palmitoleic Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]

- 5. Lipid Profile and Antioxidant Activity of Macadamia Nuts (Macadamia integrifolia) Cultivated in Venezuela [scirp.org]

- 6. Macadamia_oil [chemeurope.com]

- 7. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mongoliajol.info [mongoliajol.info]

- 11. Sea buckthorn oil - Wikipedia [en.wikipedia.org]

- 12. PlantFAdb: 16:1-delta-11c; 11-Hexadecenoic acid, (11Z)-; 11-Hexadecenoic acid, (Z)-; (11Z)-11-Hexadecenoic acid; this compound; Hexadec-11(Z)-enoic acid; cis-11-Hexadecenoic acid; -delta-11-Hexadecenoic acid [fatplants.net]

- 13. metabolon.com [metabolon.com]

- 14. researchgate.net [researchgate.net]

- 15. CAS 2271-34-3: 11-Hexadecenoic acid | CymitQuimica [cymitquimica.com]

- 16. researchgate.net [researchgate.net]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. This compound, 2416-20-8 [thegoodscentscompany.com]

- 19. Palmitoleic acid sensitizes vancomycin-resistant Staphylococcus aureus to vancomycin by outpacing the expression of resistance genes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 26. Palmitoleic acid inhibits Pseudomonas aeruginosa quorum sensing activation and protects lungs from infectious injury - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-11-Hexadecenoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (Z)-11-Hexadecenoic acid, a monounsaturated fatty acid of significant interest in various scientific domains. This document summarizes its key identifiers, physicochemical characteristics, and biological relevance, presenting data in a structured format for ease of reference and comparison.

Compound Identification